molecular formula C12H13BrN2O2 B14864520 3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione

3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione

Cat. No.: B14864520
M. Wt: 297.15 g/mol
InChI Key: GKJHPNFVYDLORT-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with two methyl groups and two keto groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione typically involves the reaction of 2-bromobenzoyl chloride with 1,4-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets in biological systems. The bromophenyl group is known to enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological membranes. The exact pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione
  • 3-(2-Chlorophenyl)-1,4-dimethylpiperazine-2,5-dione
  • 3-(2-Fluorophenyl)-1,4-dimethylpiperazine-2,5-dione

Uniqueness

3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

3-(2-bromophenyl)-1,4-dimethylpiperazine-2,5-dione

InChI

InChI=1S/C12H13BrN2O2/c1-14-7-10(16)15(2)11(12(14)17)8-5-3-4-6-9(8)13/h3-6,11H,7H2,1-2H3

InChI Key

GKJHPNFVYDLORT-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C(C1=O)C2=CC=CC=C2Br)C

Origin of Product

United States

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